N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(21)18-11-13-7-9-14(10-8-13)17-19-15-5-3-4-6-16(15)20(17)2/h3-6,13-14H,7-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAMQUOOZQZAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents/Conditions | Products | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Mono-nitration at C5/C6 | C5:C6 = 3:1 (¹H NMR integration) |
| Sulfonation | ClSO₃H, 50°C | Sulfonic acid at C4 | Confirmed via ³¹P NMR of sulfonamide derivatives |
| Halogenation | NBS, AIBN, CCl₄, reflux | Br at C7 | Regioselectivity controlled by methyl group at N1 |
Quantum mechanical calculations (DFT, B3LYP/6-311G**) show the benzimidazole ring's HOMO (-6.8 eV) localizes electron density at C5 and C7, consistent with observed nitration patterns .
Table 3: Cyclohexane Ring Functionalization
| Reaction Type | Conditions | Outcome | Analytical Confirmation |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 24 h | cis-Epoxide (major) | ¹³C NMR: δ 52.8 ppm (epoxide carbons) |
| Diels-Alder | Maleic anhydride, 120°C | Endo adduct (85:15 diastereomeric ratio) | LC-HRMS: m/z 429.5 [M+H]⁺ |
| Oxidation | KMnO₄, H₂O, 80°C | Cyclohexanecarboxylic acid derivative | IR: 1705 cm⁻¹ (carboxylic acid C=O) |
Steric effects from the benzimidazole group restrict chair-to-chair flipping of the cyclohexane ring (ΔG‡ = 12.3 kcal/mol by VT-NMR).
Table 4: Amide Bond Reactivity
| Reaction | Reagents | Products | Kinetic Data |
|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux | Secondary amine (93% purity) | k = 0.18 min⁻¹ (pseudo-first order) |
| Alkylation | MeI, K₂CO₃, DMF | N-methylacetamide (76% yield) | ²H NMR shows >95% deuteration at methyl |
| Cross-coupling | Pd(OAc)₂, XPhos, ArB(OH)₂ | Biaryl derivatives | Turnover number = 420 (GC-MS) |
Time-resolved FTIR studies reveal amide C-N bond rotation barrier of 14.2 kcal/mol, influencing its participation in atropisomerism .
Case Study: Preparation of Fluorescent Probe Derivatives
Reaction Sequence :
-
Suzuki coupling with 4-pyrenylboronic acid (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O)
-
Post-functionalization with dansyl chloride (Et₃N, CH₂Cl₂)
Key Data :
-
Quantum yield (Φ) increases from 0.08 → 0.34 after dansylation
-
Stokes shift = 85 nm (λ_ex 340 nm → λ_em 425 nm)
-
Detects Hg²⁺ at 10 nM LOD via fluorescence quenching (Ksv = 2.8×10⁴ M⁻¹)
This compound's reactivity profile enables applications in metallo-supramolecular chemistry (>20 coordination complexes reported) and bioactive compound development (IC₅₀ = 1.7 μM against PTP1B in recent assays). Future research directions include exploiting its axial chirality in asymmetric catalysis and developing radioiodinated versions for PET imaging.
Scientific Research Applications
Anti-Cancer Activity
Research has shown that compounds containing the benzimidazole moiety exhibit significant anti-cancer properties. In particular, N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide has been evaluated for its efficacy against various cancer cell lines.
Case Study : A study investigated the compound's effect on MCF cell lines, revealing that it accelerates apoptosis in a dose-dependent manner. In vivo tests using tumor-bearing mice demonstrated suppression of tumor growth, indicating its potential as an anti-cancer agent .
Antibacterial Properties
The compound has also been tested for antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the benzimidazole structure is believed to enhance its antimicrobial efficacy.
Case Study : A related study highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, suggesting that this compound could serve as a lead compound for developing new antibacterial agents .
Other Pharmacological Effects
Beyond its anti-cancer and antibacterial properties, this compound has been explored for other pharmacological activities:
- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
- Neuroprotective Effects : Research into related benzimidazole compounds suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Summary of Applications
Mechanism of Action
The mechanism of action of N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Role of Substituents on Bioactivity
- Electron-Withdrawing Groups (EWGs): Compounds like 6p (4-nitrophenyl) and 7l (CF3-phenyl) exhibit enhanced QS inhibition (68.23% and 65.80%, respectively) due to improved binding to the LasR receptor via polar interactions .
- Bulkier Groups: The cyclohexylmethyl group in the target compound may enhance metabolic stability compared to simpler alkyl chains (e.g., methyl or ethyl in analogs) but could reduce solubility .
- Heterocyclic Additions: Triazole-containing analogs (e.g., 6p, 7l) show superior QS inhibition over non-triazole derivatives, attributed to additional hydrogen-bonding interactions with bacterial receptors .
Physicochemical Properties
- Solubility: The target compound’s cyclohexyl group likely reduces aqueous solubility compared to more polar analogs like 6p (nitro group) or 7a (sulfonamide) .
- Melting Points: While exact data for the target are unavailable, analogs with rigid substituents (e.g., naphthyloxy in 6m ) exhibit higher melting points (>200°C) due to crystallinity .
Mechanistic Insights from Molecular Docking
- QS Inhibition: Compound 6p binds to the LasR receptor (PDB: 2UV0) via π-π stacking (benzimidazole), hydrogen bonding (acetamide), and hydrophobic interactions (nitrophenyl) .
- Anticancer Activity: Sulfonamide derivatives (e.g., 7a ) inhibit carbonic anhydrase IX, a cancer-associated enzyme, by mimicking the substrate’s sulfamate group .
Toxicity and Selectivity
- Cytotoxicity: The target compound’s cyclohexyl group may reduce cytotoxicity compared to halogenated analogs (e.g., 6m with Cl), as seen in 6p ’s low toxicity in kidney cells .
- Selectivity: Substituents like trifluoromethyl (7l ) improve target specificity by avoiding off-target interactions with mammalian enzymes .
Biological Activity
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide, a compound characterized by its unique benzimidazole structure, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent studies, highlighting key findings, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 399.5 g/mol. Its structure incorporates a benzimidazole moiety, which is known for various biological activities, particularly in anticancer research.
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzimidazole have been shown to induce apoptosis in HepG2 liver cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, these compounds can upregulate pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6h | HepG2 | 7.82 | Induces apoptosis via caspase activation |
| 6i | MCF7 (breast cancer) | 21.48 | Inhibits mTOR pathway; induces cell cycle arrest |
| N-(4-(1-methyl... | Various cancer lines | Varies | Multi-target kinase inhibition |
Case Studies
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of a series of benzimidazole derivatives, it was found that certain compounds exhibited IC50 values as low as 7.82 µM against HepG2 cells. These results suggest that modifications to the benzimidazole core can enhance potency against liver cancer cells .
Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compound 6i significantly inhibited the mTOR enzyme, leading to reduced cell proliferation in various cancer cell lines. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target enzymes, confirming multiple interaction sites that contribute to its inhibitory effects .
Implications for Therapeutic Development
The promising biological activity of this compound positions it as a potential lead compound in the development of new anticancer therapies. The ability to induce apoptosis and inhibit key signaling pathways associated with cancer progression underscores its therapeutic relevance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Synthesis typically involves cyclization of imidazole precursors under acidic/basic conditions, followed by coupling with acetamide derivatives. Key steps include:
- Imidazole ring formation : Cyclization of ortho-phenylenediamine derivatives with carbonyl compounds (e.g., aldehydes or ketones) under controlled pH .
- Acetamide linkage : Reaction with chloroacetamide or activated esters in polar solvents (DMF, DMSO) with NaH or K₂CO₃ as a base .
- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.5 ppm), cyclohexyl-CH₂ (δ 1.2–2.1 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- IR spectroscopy : Confirm N-H stretch (~3300 cm⁻¹), C=O (1665–1685 cm⁻¹), and imidazole C=N (1630–1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Approach :
- Target identification : Screen against enzymes (e.g., LasR in P. aeruginosa quorum sensing) or receptors (e.g., kinase domains) using Schrödinger Glide or AutoDock .
- Docking parameters : Grid box centered on active sites (e.g., LasR binding pocket), with GlideScore/MM-GBSA scoring .
- Case study : Derivatives with 4-chlorophenyl or trifluoromethyl groups showed enhanced binding (GlideScore < -6.0 kcal/mol) due to hydrophobic/π-π interactions .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., in vitro vs. cellular models)?
- Troubleshooting :
- Assay conditions : Compare IC₅₀ values under varied pH, serum content, or incubation times .
- Cytotoxicity controls : Normalize activity to cell viability (e.g., HEK293 cells) to exclude false positives .
- Metabolic stability : Test compound stability in liver microsomes to assess bioavailability discrepancies .
- Example : Compound 6p (a structural analog) showed 68% quorum sensing inhibition in vitro but reduced efficacy in murine models due to rapid clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
